molecular formula C13H15N B055010 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 112375-05-0

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B055010
CAS No.: 112375-05-0
M. Wt: 185.26 g/mol
InChI Key: LXICLGVNNWLLTE-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is a bicyclic compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is used in various scientific research applications, including:

Safety and Hazards

The safety information available indicates that “2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene” is classified as a dangerous substance . The hazard statements and precautionary statements for this compound are not explicitly mentioned in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable azabicyclo compound with benzyl halides under specific conditions. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products

    Epoxides: Formed from oxidation reactions.

    Reduced Bicyclic Compounds: Resulting from hydrogenation.

    Substituted Bicyclic Compounds: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its binding affinity to certain targets and provide additional functionalization sites for further chemical modifications .

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-7,12-13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXICLGVNNWLLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382001
Record name 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112375-05-0
Record name 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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